molecular formula C16H25N5O3 B2617844 7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 577989-34-5

7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2617844
CAS RN: 577989-34-5
M. Wt: 335.408
InChI Key: LAFILXMTSNTHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BAY 60-6583, is a selective agonist of the adenosine A2B receptor. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

One area of application for derivatives of the purine-2,6-dione structure includes their potential as analgesic and anti-inflammatory agents. Research demonstrates that derivatives of purine-2,6-dione, particularly those with specific substituents, exhibit significant analgesic activity. Such compounds were found to be more active than reference drugs in in vivo models, suggesting their utility as novel analgesic and anti-inflammatory agents M. Zygmunt, G. Chłoń-Rzepa, J. Sapa, M. Pawłowski, 2015.

Psychotropic Potential

Another significant application is in the development of psychotropic drugs. Certain derivatives of purine-2,6-dione have been evaluated for their affinity towards serotonin receptors, demonstrating potential as ligands with psychotropic activity. These compounds, particularly those with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand profiles, have shown promise in exhibiting antidepressant-like and anxiolytic-like activities in preclinical models G. Chłoń-Rzepa, P. Żmudzki, G. Satała, B. Duszyńska, A. Partyka, D. Wróbel, M. Jastrzębska-Więsek, A. Wesołowska, A. Bojarski, M. Pawłowski, P. Zajdel, 2013.

Electronic Applications

On the materials science front, derivatives with the purine-2,6-dione structure have been explored for their electronic properties. Specifically, conjugated polyelectrolytes based on the diketopyrrolopyrrole (DPP) backbone, which shares structural similarities with purine derivatives, have been synthesized for use as electron transport layers in polymer solar cells. These materials have demonstrated high conductivity and electron mobility, highlighting their potential in improving the efficiency of solar energy conversion devices Lin Hu, Feiyan Wu, Chunquan Li, Aifeng Hu, Xiaotian Hu, Yong Zhang, Lie Chen, Yiwang Chen, 2015.

properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-4-24-9-8-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-7-5-6-11(2)10-20/h11H,4-10H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFILXMTSNTHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione

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